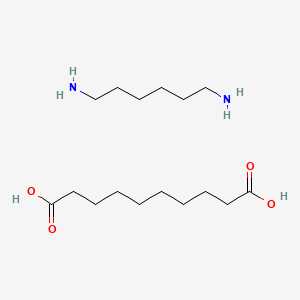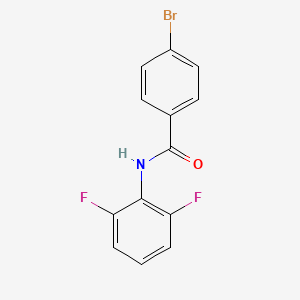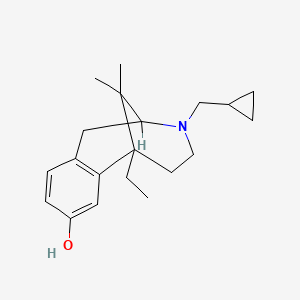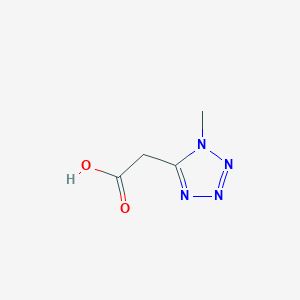
(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole
描述
(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of the phenylazo group at the 4-position and the dimethyl groups at the 3 and 5 positions make this compound unique and of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of acetylacetone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid, formic acid, or propionic acid in an alcohol or water solvent at temperatures ranging from 0 to 120°C .
Industrial Production Methods
Industrial production of this compound often employs a one-pot, three-component procedure that ensures high yield and efficiency. This method involves the use of environmentally friendly catalysts and solvents, aligning with green chemistry principles .
化学反应分析
Types of Reactions
Oxidation: (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atoms and the phenylazo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.
Major Products
Oxidation: Pyrazole-carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
科学研究应用
(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in lung adenocarcinoma cell lines.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as p38 kinase, and can modulate receptor activities, including cannabinoid receptors hCB1 and hCB2 . The presence of the phenylazo group allows for unique interactions with biological molecules, contributing to its diverse biological activities.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: Lacks the phenylazo group, resulting in different chemical and biological properties.
4-Phenylpyrazole: Does not have the dimethyl groups at the 3 and 5 positions, affecting its reactivity and applications.
Uniqueness
(E)-3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole stands out due to the combination of the phenylazo group and the dimethyl substitutions, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-phenyldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-11(9(2)13-12-8)15-14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJFLVSMVSJQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957845 | |
| Record name | 3,5-Dimethyl-4-(2-phenylhydrazinylidene)-4H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3656-05-1 | |
| Record name | Pyrazole, 3,5-dimethyl-4-(phenylazo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003656051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-4-(2-phenylhydrazinylidene)-4H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


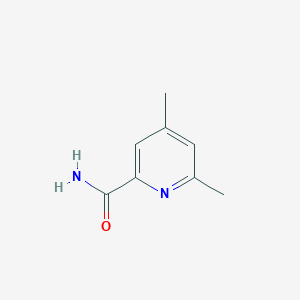
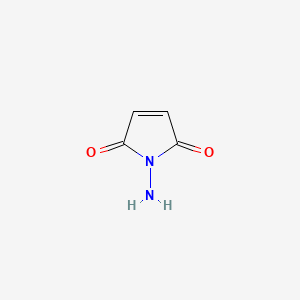
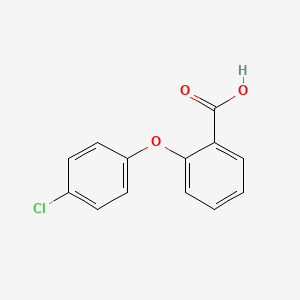
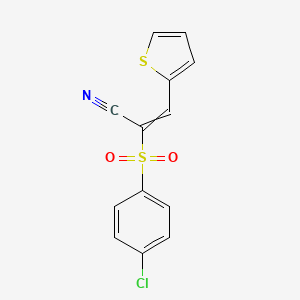
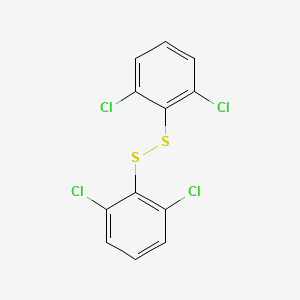
![4-Methoxy-3-[(2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B1633630.png)
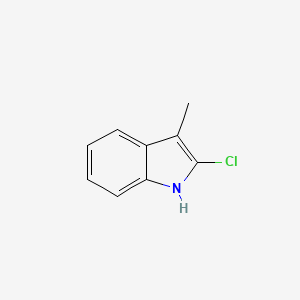
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13R,14R,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,6-bis(hydroxymethyl)oxane-3,5-diol](/img/structure/B1633633.png)
